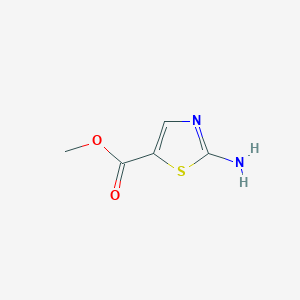

Methyl 2-aminothiazole-5-carboxylate

Overview

Description

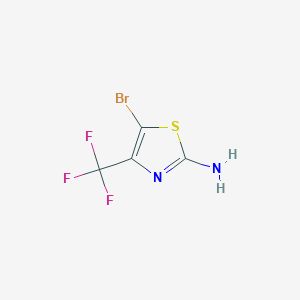

Methyl 2-aminothiazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42123. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization : Meng Li-li (2008) described a one-pot reaction that efficiently synthesizes methyl 2-aminothiazole-5-carboxylate. This method highlights the compound's utility in chemical synthesis and its potential for further chemical transformations (Meng Li-li, 2008).

Crystal Structure and Biological Activity : Sachin S. Wazalwar, Anita R. Banpurkar, and F. Perdih (2019) synthesized novel thiazolylcarboxamide derivatives from ethyl 2-amino-4-methylthiazole-5-carboxylate. Their work included characterization, crystal structure studies, and an evaluation of antibacterial and antifungal activities, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Wazalwar, Banpurkar, & Perdih, 2019).

Antiprion Activity : Alejandra Gallardo-Godoy et al. (2011) researched 2-aminothiazoles as therapeutic leads for prion diseases. Their study involved improving the potency and physiochemical properties of 2-aminothiazoles, demonstrating the compound's potential in developing treatments for prion diseases (Gallardo-Godoy et al., 2011).

Molecular Co-crystals : Research by D. Lynch, Manpreet Singh, and S. Parsons (2000) focused on the preparation and study of molecular co-crystals of 2-aminothiazole derivatives, including 2-aminothiazole-5-carboxylate. Their work provides insights into the compound's crystallographic properties and potential applications in material science (Lynch, Singh, & Parsons, 2000).

One-Pot Synthesis : A study by Yanping Zhu et al. (2012) on the one-pot synthesis of 2-aminothiazoles, including this compound, highlights its role in efficient chemical synthesis, demonstrating the compound's versatility and potential for generating diverse molecular structures (Zhu et al., 2012).

Facile Synthesis Method : R. Zhao, Stacey Gove, J. Sundeen, and Bang-Chi Chen (2001) developed a new method for the synthesis of 2-aminothiazole-5-carboxylates, offering an alternative and potentially more efficient route for producing this compound (Zhao et al., 2001).

Structural Features and Synthesis : David W. Gillon et al. (1983) investigated the preparation and structural features of N,N-Disubstituted 2-aminothiazole-5-carbaldehydes. Their research adds to the understanding of the compound's chemical behavior and potential applications in organic synthesis (Gillon et al., 1983).

Antimicrobial Study : N. Desai, N. Bhatt, and S. Joshi (2019) modified ethyl 2-amino-4-methylthiazole-5-carboxylate and evaluated its antimicrobial activities, providing evidence for its potential use in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Mechanism of Action

Target of Action

Methyl 2-aminothiazole-5-carboxylate is a derivative of 2-aminothiazole, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . This compound is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

2-aminothiazole derivatives have been found to interact with multiple enzyme targets such as egfr/vgfer kinase . These interactions can lead to the inhibition of these enzymes, thereby disrupting the growth and proliferation of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in cell growth and proliferation, given its anticancer activity . By inhibiting key enzymes in these pathways, the compound can disrupt the normal functioning of cancer cells and prevent their growth .

Pharmacokinetics

It is known that the compound is a solid at room temperature

Result of Action

The primary result of the action of this compound is the inhibition of cancer cell growth and proliferation . This is achieved through its interactions with key enzymes involved in these processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid heat and moisture . These conditions can affect the stability of the compound and potentially its efficacy .

Safety and Hazards

Future Directions

2-Aminothiazole derivatives, including “Methyl 2-aminothiazole-5-carboxylate”, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They have shown potential in the development of anticancer drugs . Future research could focus on decreasing drug resistance and reducing side effects .

Biochemical Analysis

Biochemical Properties

Methyl 2-aminothiazole-5-carboxylate is known to interact with various enzymes, proteins, and other biomoleculesIt’s worth noting that 2-aminothiazole derivatives, which this compound is a part of, have been associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

Cellular Effects

2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

2-aminothiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

methyl 2-amino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNNCGWBDJHCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285518 | |

| Record name | Methyl 2-aminothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-61-0 | |

| Record name | 6633-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-aminothiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Aminothiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is a key characteristic of the synthesis of Methyl 2-aminothiazole-5-carboxylate?

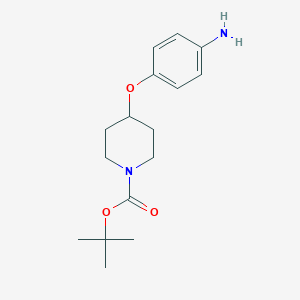

A1: A significant characteristic is the efficient one-pot synthesis method. This approach uses readily available starting materials like methyl β-methoxyacrylate, N-bromosuccinimide, water, and thiourea to produce this compound in a 71% yield. [] This method offers a streamlined approach compared to multi-step syntheses, potentially simplifying production and reducing waste. You can find more details about this synthesis in the paper titled "A simple synthesis of this compound and methyl 2-bromothiazole-5-carboxylate." []

Q2: How can this compound be further modified?

A2: this compound serves as a versatile precursor for other compounds. For example, it can be transformed into Methyl 2-bromothiazole-5-carboxylate through a diazotization and bromination reaction sequence using sodium nitrite, sodium bromide, and copper sulfate. [] This brominated derivative expands the potential applications of this chemical class by introducing a reactive site for further functionalization. This transformation highlights the versatility of this compound as a building block in organic synthesis.

Q3: What is the structural characterization of a derivative of this compound?

A3: In the derivative Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, the thiazole ring maintains a planar conformation, with a very small mean deviation of 0.0011 Å from planarity. [] This planarity is a typical characteristic of aromatic heterocycles. The molecule also exhibits intramolecular C-H⋯O hydrogen bonds and intermolecular N—H⋯N hydrogen bonds, contributing to its overall structural stability and packing arrangement. [] These structural details, described in the paper "Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate," provide valuable insights for understanding its potential interactions and reactivity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)